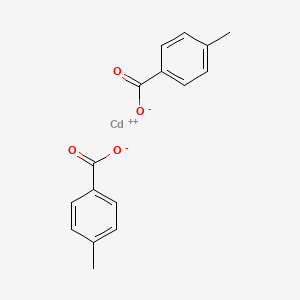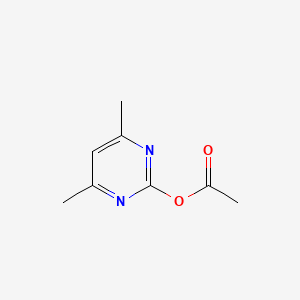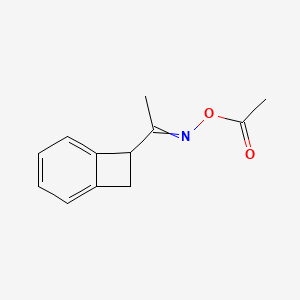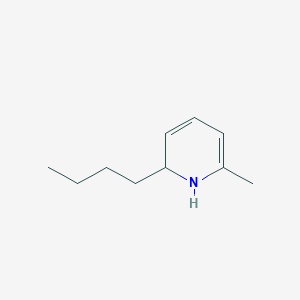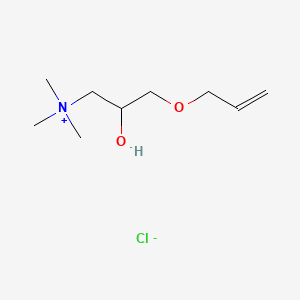
(2-Hydroxy-3-prop-2-enoxypropyl)-trimethylazanium;chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Hydroxy-3-prop-2-enoxypropyl)-trimethylazanium;chloride is a chemical compound with a unique structure that includes a hydroxyl group, an allyl ether, and a quaternary ammonium group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Hydroxy-3-prop-2-enoxypropyl)-trimethylazanium;chloride typically involves the reaction of 3-chloro-2-hydroxypropyl trimethylammonium chloride with allyl alcohol under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism where the hydroxyl group of the allyl alcohol attacks the carbon atom bonded to the chlorine atom, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reactant concentrations.
Analyse Chemischer Reaktionen
Types of Reactions
(2-Hydroxy-3-prop-2-enoxypropyl)-trimethylazanium;chloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The allyl ether can be reduced to form a saturated ether.
Substitution: The quaternary ammonium group can participate in substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can react with the quaternary ammonium group.
Major Products
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of a saturated ether.
Substitution: Formation of substituted ammonium compounds.
Wissenschaftliche Forschungsanwendungen
(2-Hydroxy-3-prop-2-enoxypropyl)-trimethylazanium;chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Investigated for its potential antimicrobial properties and its ability to interact with biological membranes.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of specialty chemicals and as an additive in certain industrial processes.
Wirkmechanismus
The mechanism of action of (2-Hydroxy-3-prop-2-enoxypropyl)-trimethylazanium;chloride involves its interaction with biological membranes and proteins. The quaternary ammonium group can interact with negatively charged sites on cell membranes, leading to changes in membrane permeability. Additionally, the compound can form complexes with proteins, potentially affecting their function and stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Hydroxy-3-phenoxypropyl acrylate: Similar structure but with a phenoxy group instead of an allyl ether.
3-Chloro-2-hydroxypropyl trimethylammonium chloride: Precursor in the synthesis of (2-Hydroxy-3-prop-2-enoxypropyl)-trimethylazanium;chloride.
2-Hydroxyethyl methacrylate: Contains a hydroxyl group and an ester group, used in similar applications.
Uniqueness
This compound is unique due to its combination of a hydroxyl group, an allyl ether, and a quaternary ammonium group. This unique structure allows it to participate in a variety of chemical reactions and interact with biological systems in ways that similar compounds may not.
Eigenschaften
CAS-Nummer |
69613-89-4 |
|---|---|
Molekularformel |
C9H20ClNO2 |
Molekulargewicht |
209.71 g/mol |
IUPAC-Name |
(2-hydroxy-3-prop-2-enoxypropyl)-trimethylazanium;chloride |
InChI |
InChI=1S/C9H20NO2.ClH/c1-5-6-12-8-9(11)7-10(2,3)4;/h5,9,11H,1,6-8H2,2-4H3;1H/q+1;/p-1 |
InChI-Schlüssel |
AOSKMXGKGRLUEQ-UHFFFAOYSA-M |
Kanonische SMILES |
C[N+](C)(C)CC(COCC=C)O.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(3-ethynylphenyl)ethyl]acetamide](/img/structure/B13790211.png)
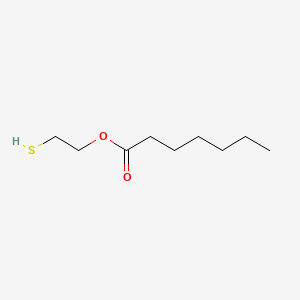
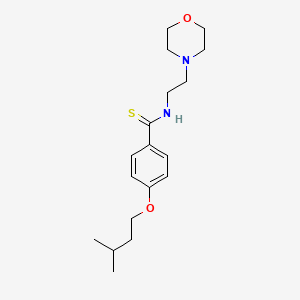
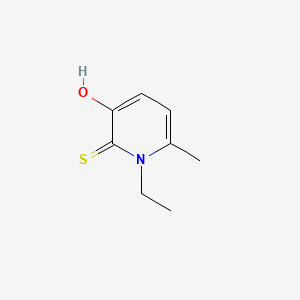
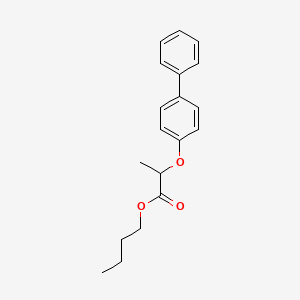
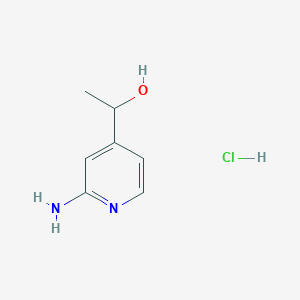
![[3-(2,3-Dihydro-1,4-benzodioxin-7-yl)-1-(4-methoxyphenyl)propyl]azaniumchloride](/img/structure/B13790237.png)

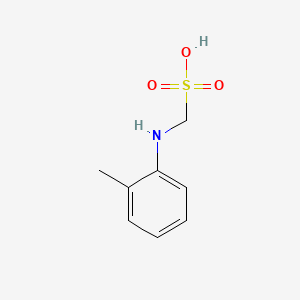
![2-[(Isocyanatomethyl)sulfanyl]-1,3-benzothiazole](/img/structure/B13790264.png)
